molecular formula C17H19N3OS B12603813 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-72-3

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B12603813
CAS-Nummer: 917907-72-3
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: VUOOXDKZAKFGJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl group and a 2-[(propan-2-yl)oxy]phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as chlorobenzene and ligands like bis(diphenylphosphino)ferrocene (DPPF) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thienopyrimidines and pyrimidine derivatives, such as:

Uniqueness

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, and research findings based on diverse sources.

PropertyValue
CAS Number 917907-89-2
Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
IUPAC Name 5-Ethyl-N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Canonical SMILES CCC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC(C)C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenyl Group : Nucleophilic aromatic substitution is commonly employed to introduce the phenyl group.
  • Etherification : The propan-2-yl group is added using etherification reactions with suitable alkylating agents.

These synthetic routes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and chromatography for purification .

Anticancer Properties

Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • A study demonstrated that compounds with similar thienopyrimidine structures showed IC50 values ranging from 27.6 μM to higher concentrations against MDA-MB-231 (triple-negative breast cancer) cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes:

  • Dihydrofolate Reductase (DHFR) : Similar pyrimidine derivatives have shown high affinity for DHFR, which plays a crucial role in nucleotide synthesis .
  • Tyrosine Kinases : The ability to inhibit tyrosine kinases has been noted in related compounds, suggesting potential therapeutic applications in targeted cancer therapies .

Study on Anticancer Activity

In a recent study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The findings highlighted that the introduction of electron-withdrawing groups significantly enhanced cytotoxicity against cancer cell lines. Specifically, compounds with chloro substitutions showed improved activity compared to others .

The proposed mechanism involves the interaction of these compounds with molecular targets leading to enzyme inhibition and subsequent disruption of cellular processes essential for cancer cell proliferation. The exact pathways and molecular interactions remain an active area of research .

Eigenschaften

CAS-Nummer

917907-72-3

Molekularformel

C17H19N3OS

Molekulargewicht

313.4 g/mol

IUPAC-Name

6-ethyl-N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-4-12-9-13-16(18-10-19-17(13)22-12)20-14-7-5-6-8-15(14)21-11(2)3/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI-Schlüssel

VUOOXDKZAKFGJV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.